Piperazine, 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-
Description
Properties
CAS No. |
23776-36-5 |
|---|---|
Molecular Formula |
C19H23N3O5S |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C19H23N3O5S/c1-25-15-10-13(11-16(26-2)18(15)27-3)14(23)12-17(24)21-5-7-22(8-6-21)19-20-4-9-28-19/h4,9-11H,5-8,12H2,1-3H3 |
InChI Key |
OHPFLPZKMKUDAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)N2CCN(CC2)C3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Addition of the Trimethoxybenzoyl Group: This step involves acylation reactions, where the trimethoxybenzoyl group is attached to the piperazine ring.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
2.1. Acylation of Piperazine
The reaction proceeds via nucleophilic acyl substitution , where the lone pair on the piperazine nitrogen attacks the carbonyl carbon of the acyl chloride. Triethylamine neutralizes the HCl byproduct, facilitating the substitution.
General Mechanism :
-
Activation : Acyl chloride reacts with triethylamine to generate a more electrophilic carbonyl.
-
Nucleophilic Attack : Piperazine’s nitrogen attacks the carbonyl, forming a tetrahedral intermediate.
-
Elimination : Loss of chloride ion and triethylamine completes the acylation.
2.2. Potential Side Reactions
-
Over-acylation : Excess acyl chloride may lead to di-acylated piperazine derivatives.
-
Hydrolysis : Under acidic/basic conditions, the acyl groups may hydrolyze to carboxylic acids.
3.1. Spectral Data
For analogous compounds (e.g., 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)piperazine), the following data are reported:
3.2. Elemental Analysis
Typical data for piperazine derivatives include:
Comparison of Structural Variants
| Feature | 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)piperazine | 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)piperazine |
|---|---|---|
| Substituent | 2-thiazolyl + trimethoxybenzoyl acetyl | Benzyl + trimethoxybenzoyl acetyl |
| Synthesis Yield | Hypothetical (estimated ~60–80%) | Reported ~80% |
| Key Reactions | Two-step acylation (thiazolyl then trimethoxybenzoyl) | Two-step acylation (benzyl then trimethoxybenzoyl) |
| Analytical Markers | Thiazole NH (δ ~11.88 ppm), methyl singlets (δ 2.18–2.48 ppm) | Benzyl aromatic protons (δ 7.04–7.77 ppm), methyl singlets |
Research Challenges
-
Regioselectivity : Ensuring selective acylation at the 1- and 4-positions of piperazine.
-
Stability : Susceptibility to hydrolysis under physiological conditions.
-
Biological Activity : Systematic screening for therapeutic potential (e.g., enzyme inhibition).
Scientific Research Applications
Unfortunately, the available search results offer limited information regarding the specific applications of the compound "Piperazine, 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-". However, the search results do provide some data pertaining to its chemical properties and toxicity.
Chemical Identification
- Name: Piperazine, 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-
- CAS Registry Number: 23776-36-5
- Molecular Formula: C19-H23-N3-O5-S
- Molecular Weight: 405.51
Safety and Toxicity
- Acute Toxicity: An intraperitoneal LD50 (Lethal Dose, 50 percent kill) test in mice showed a dose of 800 mg/kg resulted in the following toxic effects:
Related Compounds
The search results also mention several related piperazine compounds, which may offer some insight into the potential applications of the target compound:
- Piperazine, 1-o-tolyl-4-((3,4,5-trimethoxybenzoyl)acetyl)-: This compound has a molecular weight of 412.5 g/mol .
- 1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine: This compound has a molecular weight of 370.44200 and a molecular formula of C21H26N2O4 .
- 1-Phenyl-4-(3,4,5-trimethoxybenzoyl)piperazine: This compound has a molecular weight of 356.41600, a density of 1.181g/cm3, and a boiling point of 548.9ºC at 760mmHg .
Mechanism of Action
The mechanism of action of Piperazine, 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors in the nervous system, leading to changes in neurotransmitter levels.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperazine Core
Compound 1 : 1,3-Propanedione,1-[4-(2-Chlorophenyl)-1-Piperazinyl]-3-(3,4,5-Trimethoxyphenyl) (CAS 23776-28-5)
- Molecular Formula : C₂₂H₂₅ClN₂O₅
- Key Differences :
- Biological Implications : Chlorine substituent may enhance halogen bonding but could increase toxicity.
Compound 2 : Piperazine,1-(m-Methylbenzyl)-4-[(3,4,5-Trimethoxybenzoyl)Acetyl]- (CAS 23776-24-1)
- Molecular Formula : C₂₄H₃₀N₂O₅
- Key Differences: Substituted with m-methylbenzyl instead of thiazolyl. Increased steric bulk may reduce receptor binding efficiency. No direct toxicity data reported .
Aromatic vs. Heterocyclic Substituents
Compound 3 : 4-(p-Methoxyphenyl)Piperazinyl 3,4,5-Trimethoxyphenyl Ketone (CAS 17766-75-5)
- Key Differences: Replaces thiazolyl with p-methoxyphenyl. Biological Activity: Arylpiperazines often exhibit antibacterial properties, but activity varies with substituents .
Compound 4 : 4-(p-Tolyl)Piperazinyl 3,4,5-Trimethoxyphenyl Ketone (CAS 17766-75-5)
Functional Group Modifications
Compound 5 : 2-(4-(2-(Phenylthio)Ethyl)Piperazin-1-yl)Thiazole Derivatives
- Key Differences :
- Incorporates sulfur-containing ethyl chains.
- Synthetic Route : Nucleophilic substitution reactions on piperazine side chains.
- Applications : Sulfur atoms may improve metal-binding capacity, relevant in enzyme inhibition .
Biological Activity
Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound Piperazine, 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- has shown promise in various therapeutic areas. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C19H23N3O5S
- Molecular Weight : 405.468 g/mol
- CAS Number : 23776-36-5
This compound features a piperazine core substituted with a thiazole ring and a trimethoxybenzoyl moiety, contributing to its unique pharmacological profile.
The biological activity of Piperazine derivatives often involves modulation of neurotransmitter systems and enzyme inhibition. The thiazole moiety is known for its electron-withdrawing properties, enhancing the compound's interaction with biological targets.
Antineoplastic Activity
Recent studies have indicated that thiazole-containing piperazines can exhibit significant antitumor effects. For instance, compounds with similar structures have been reported to inhibit tubulin polymerization, a critical process in cancer cell division. This mechanism was highlighted in a study where a related piperazine derivative demonstrated enhanced activity against various cancer cell lines, suggesting potential for repurposing existing drugs for cancer treatment .
Antimicrobial Activity
Piperazine derivatives have also shown antimicrobial properties. The compound's ability to disrupt bacterial cell membranes and inhibit key metabolic pathways has been documented. For example, derivatives with similar structural features have been evaluated against Staphylococcus aureus and Escherichia coli, revealing significant antibacterial effects .
Structure-Activity Relationships (SAR)
The biological activity of Piperazine, 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- can be influenced by various substituents on the piperazine ring and the thiazole moiety:
| Substituent | Effect on Activity |
|---|---|
| Trimethoxybenzoyl | Enhances lipophilicity and membrane permeability |
| Thiazole Ring | Increases electron affinity and receptor binding |
| Acetyl Group | Modulates the compound's solubility and stability |
These modifications can lead to improved potency and selectivity for specific biological targets.
Case Studies
-
Anticancer Efficacy :
A study evaluated the anticancer potential of thiazole-piperazine derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, demonstrating their potential as novel anticancer agents . -
Antimicrobial Activity :
In another investigation, Piperazine derivatives were tested for their antibacterial effects against resistant strains of bacteria. The compound showed promising results with minimum inhibitory concentrations (MIC) comparable to leading antibiotics . -
Neuropharmacological Effects :
Research has also explored the neuropharmacological properties of this class of compounds. Specific derivatives have been identified as selective serotonin reuptake inhibitors (SSRIs), suggesting their utility in treating mood disorders .
Q & A
How can researchers optimize the acylation step during synthesis to improve yield and purity of this piperazine derivative?
Methodological Answer:
The acylation of the piperazine core with the 3,4,5-trimethoxybenzoylacetyl group requires careful optimization of reaction conditions. Key strategies include:
- Reagent Selection : Use activated carboxylic acid derivatives (e.g., acyl chlorides) and coupling agents like DCC (dicyclohexylcarbodiimide) to enhance reactivity .
- Solvent and Temperature : Conduct reactions in dichloromethane (DCM) at room temperature to minimize side reactions. Extended reaction times (e.g., overnight shaking) improve conversion .
- Purification : Post-reaction, purify the crude product via reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the target compound with >95% purity .
What advanced analytical techniques are critical for characterizing structural integrity and confirming regioselectivity?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., HRMS-ESI for [M+H]+ ions) .
- Multidimensional NMR : Use H, C, and 2D NMR (COSY, HSQC) to resolve overlapping signals from the thiazolyl and trimethoxybenzoyl groups .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
How do modifications to the thiazolyl or trimethoxybenzoyl groups impact biological activity?
Methodological Answer:
- Thiazolyl Modifications : Replacing the thiazolyl group with pyridyl or phenyl rings (e.g., as in ChemBridge-5842872) reduces antiplasmodial activity by 30–50%, indicating the thiazole’s role in target binding .
- Trimethoxybenzoyl Substitutions : Removing methoxy groups decreases lipophilicity and disrupts π-π stacking with biological targets (e.g., observed in anti-SARS-CoV-2 assays for similar compounds) .
How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Standardized Assay Conditions : Control variables like cell line viability, solvent (DMSO concentration ≤0.1%), and incubation time .
- Dose-Response Validation : Perform IC/EC titrations in triplicate to identify outliers .
- Orthogonal Assays : Cross-validate results using enzymatic (e.g., protease inhibition) and cell-based (e.g., cytotoxicity) assays .
What catalytic strategies enable efficient coupling of the 3,4,5-trimethoxybenzoylacetyl moiety to the piperazine core?
Methodological Answer:
- Palladium-Catalyzed Cross-Coupling : Use Pd(PPh) with trimethylboroxine for Suzuki-Miyaura reactions to attach aryl groups under inert conditions (e.g., 80°C in THF) .
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining >85% yield for thermally sensitive intermediates .
What stability challenges arise during storage, and how can they be mitigated?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the acetyl group in humid environments and oxidation of the thiazolyl ring.
- Storage Protocols : Store lyophilized compounds at −20°C under argon, with desiccants to prevent hydration .
- Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to track degradation .
How can toxicity be predicted for this compound using existing data from analogs?
Methodological Answer:
- Read-Across Models : Compare with structurally similar compounds like 1-(2-pyridyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, which has an intraperitoneal LD of 800 mg/kg in mice .
- In Silico Tools : Apply ProTox-II or ADMET Predictor™ to estimate hepatotoxicity and CYP inhibition risks .
What synthetic routes are available for introducing fluorinated or isotopically labeled groups?
Methodological Answer:
- Fluorination : Electrophilic fluorination using Selectfluor™ at the thiazolyl C-5 position to enhance metabolic stability .
- Isotope Labeling : Incorporate C or H via reductive amination with labeled formaldehyde (e.g., CHO) for pharmacokinetic studies .
Table 1: Key Physicochemical and Biological Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
